1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Description
Properties
IUPAC Name |
1-methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-9-7-6-8-15(16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWYWLGKBKLRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organoboron compounds, which are often used in organic synthesis as catalysts or reagents.
Mode of Action
Organoboron compounds are generally known for their ability to form carbon-boron bonds, which can be further transformed into various functional groups. This property makes them valuable tools in the synthesis of complex organic molecules.
Biochemical Pathways
Organoboron compounds are often involved in borylation reactions, which can lead to the formation of carbon-boron bonds. These reactions can be part of larger synthetic pathways, leading to the production of various organic compounds.
Pharmacokinetics
The physicochemical properties such as its solid form, density of 105 g/cm3, melting point of 59-64ºC, and boiling point of 3083ºC at 760 mmHg can influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is known to participate in Suzuki-Miyaura cross-coupling reactions. It is also used in the preparation of aminothiazoles as γ-secretase modulators
Cellular Effects
It has been suggested that it may cause respiratory irritation
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions, which suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Metabolic Pathways
It is known to participate in Suzuki-Miyaura cross-coupling reactions, suggesting it may interact with certain enzymes or cofactors
Biological Activity
1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound's molecular formula is with a molar mass of 223.12 g/mol. It is characterized by its crystalline powder form and has a melting point ranging from 72 to 76 °C. The compound is soluble in various organic solvents and exhibits a predicted pKa of 9.25 .
Research indicates that compounds containing piperazine rings often exhibit diverse biological activities, including interactions with various receptors and enzymes. The presence of the boron-containing moiety in this compound suggests potential applications in targeted therapies, particularly in oncology .
Anticancer Activity
Studies have shown that derivatives of piperazine can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have been investigated for their ability to inhibit CDK4/6 kinases. These kinases are crucial for cell cycle regulation and are often overactive in cancer cells .
Case Studies
- Inhibition of CDK4/6 : A study demonstrated that certain piperazine derivatives bind effectively to the kinase-inactive conformation of CDK6, contributing to their selectivity and potency against cancer cells expressing mutant forms of the protein .
- Selectivity for Kinase Targets : Another investigation highlighted the selectivity of similar compounds for receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds incorporating boron-containing moieties can exhibit anticancer properties. The unique structural features of 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Neuropharmacology
The piperazine moiety is known for its activity in modulating neurotransmitter systems. This compound could potentially be explored for developing new treatments for neurological disorders. Its ability to cross the blood-brain barrier may facilitate its use as a therapeutic agent in conditions such as anxiety and depression .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound can serve as a versatile reagent in cross-coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds through palladium-catalyzed processes. This is particularly useful in synthesizing complex organic molecules .
Intermediate in Pharmaceutical Synthesis
This compound can act as an intermediate in the synthesis of other biologically active molecules. Its functional groups can be modified to create derivatives with enhanced pharmacological properties. For example, it can be transformed into various piperazine derivatives that have shown promise in drug discovery .
Materials Science
Development of Functional Materials
The incorporation of boron-dioxaborolane units into polymer matrices has been studied for creating materials with improved thermal and mechanical properties. The unique characteristics of this compound make it a candidate for developing smart materials that respond to environmental stimuli .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related boron-containing compound exhibited significant cytotoxicity against various cancer cell lines. The researchers hypothesized that the mechanism involved the induction of apoptosis through mitochondrial pathways . This suggests potential applications for this compound in targeted cancer therapies.
Case Study 2: Synthesis of Novel Piperazine Derivatives
In a synthetic chemistry study, researchers utilized this compound to create a library of piperazine derivatives. These derivatives were screened for their biological activity against specific targets related to neurological disorders . The findings indicated several candidates with enhanced efficacy compared to existing treatments.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights structural and functional differences with similar compounds:
Key Comparative Insights
Structural Variations and Reactivity :
- Substitution Position : Ortho vs. para substitution on the benzyl group (e.g., vs. ) affects steric hindrance and coupling efficiency in Suzuki reactions.
- Linker Modifications: Phenoxypropyl () or ethyl spacers () alter lipophilicity and bioavailability, making them suitable for CNS-targeted therapies.
- Functional Groups : Sulfonyl () or hydrazide () substituents introduce polar interactions or redox-sensitive properties.
Research Findings and Data
Suzuki-Miyaura Coupling Efficiency
Q & A
Basic: How can researchers optimize the synthesis of 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine?
Methodological Answer:
Synthesis optimization involves selecting appropriate coupling strategies and reaction conditions. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the dioxaborolane moiety . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .
- Purification : Use HPLC or silica gel chromatography to isolate the product with >95% purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine ring protons (δ 2.5–3.5 ppm) and dioxaborolane B-O bonds (δ 1.3 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₃₀BN₂O₂: 347.24 g/mol) .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can contradictory yields in palladium-catalyzed reactions be resolved?
Methodological Answer:
Yield discrepancies often arise from catalyst loading, solvent polarity, or boronate ester stability. For example:
- Catalyst Efficiency : Lower yields in DMSO vs. DMF may indicate solvent coordination interference with Pd .
- Boronate Stability : Hydrolysis under aqueous conditions reduces yields; use anhydrous solvents and molecular sieves .
- Optimization Table :
| Condition | Yield (Literature) | Key Factor | Reference |
|---|---|---|---|
| PdCl₂(dppf)/DMF | 72% | Ligand stability | |
| Pd(PPh₃)₄/DMSO | 54% | Solvent coordination |
Advanced: What computational strategies predict biological target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The dioxaborolane group may coordinate metal ions in active sites .
- MD Simulations : Assess binding stability (≥100 ns trajectories) with GROMACS. Piperazine flexibility influences binding entropy .
- ADMET Prediction : SwissADME evaluates logP (∼2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; store at −20°C in amber vials .
- Moisture Sensitivity : Boronate esters hydrolyze in humid environments; use desiccants in storage .
- Light Sensitivity : UV exposure causes piperazine oxidation; avoid transparent containers .
Basic: What purification methods are effective for removing byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for baseline separation of boronate byproducts .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
- TLC Monitoring : Hexane/ethyl acetate (2:1) on silica plates (Rf ∼0.5) .
Advanced: What is the mechanistic role of palladium in cross-coupling reactions?
Methodological Answer:
Pd(0) undergoes oxidative addition with aryl halides, forming Pd(II) intermediates. Transmetallation with the boronate ester precedes reductive elimination to yield the coupled product. Key steps:
Oxidative Addition : Pd(0) + Ar-X → Pd(II)-Ar-X.
Transmetallation : Pd(II)-Ar-X + Ar'-B(OR)₂ → Pd(II)-Ar-Ar'.
Reductive Elimination : Pd(II)-Ar-Ar' → Pd(0) + Ar-Ar' .
Advanced: What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Heat Dissipation : Use continuous flow reactors for exothermic reactions (e.g., boronate coupling) .
- Catalyst Recovery : Immobilize Pd on graphene oxide to reduce costs .
- Byproduct Management : In-line HPLC monitors reaction progress in real-time .
Basic: How are analytical reference standards validated for this compound?
Methodological Answer:
- Certified Reference Materials (CRMs) : Validate via NMR, HRMS, and elemental analysis (e.g., ≥98% purity) .
- Calibration Curves : Linear regression (R² >0.99) in HPLC quantitation .
- Interlab Reproducibility : Round-robin testing across ISO 17025-accredited labs .
Advanced: How does the boronate ester’s reactivity influence functionalization strategies?
Methodological Answer:
- Protection-Deprotection : Use pinacol boronate esters for Suzuki coupling, then hydrolyze to boronic acids for further modifications .
- Stability Trade-offs : Electron-withdrawing groups on the phenyl ring enhance boronate stability but reduce reactivity .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
